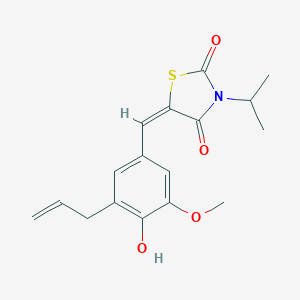
4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone, also known as CHAP, is a small molecule inhibitor that has been studied extensively for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, and has shown promise as a tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone involves the inhibition of various enzymes and proteins. Specifically, 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone has been found to bind to the active site of the proteasome, preventing the degradation of proteins that are involved in various cellular processes. Additionally, 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone has been found to inhibit the activity of JNK and p38 MAPK, two proteins that are involved in signaling pathways that regulate inflammation and apoptosis.
Biochemical and Physiological Effects:
4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone has been found to have a wide range of biochemical and physiological effects. In addition to its effects on the proteasome, JNK, and p38 MAPK, 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone has been found to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation. Additionally, 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone has been found to have neuroprotective effects, and has been studied for its potential applications in treating neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone is its ability to selectively inhibit the activity of specific enzymes and proteins. This allows researchers to study the role of these proteins in various biological processes, and to investigate potential therapeutic targets for a variety of diseases. However, one limitation of 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone is its relatively low potency compared to other inhibitors. This can make it difficult to achieve the desired level of inhibition in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone. One potential area of study is the development of more potent inhibitors that can achieve higher levels of inhibition. Additionally, 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone could be studied for its potential applications in treating various diseases, including cancer and neurodegenerative diseases. Finally, 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone could be used as a tool for investigating the role of specific proteins and enzymes in various biological processes, which could lead to the development of new therapeutic targets.
Métodos De Síntesis
The synthesis of 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone involves a multi-step process that has been well-established in the literature. The first step involves the reaction of 2,4-dichloropyridazine with hydroxylamine to produce the intermediate 4-chloro-5-hydroxyamino-2,3-dichloropyridazine. This intermediate is then treated with sodium hydroxide to yield the final product, 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone.
Aplicaciones Científicas De Investigación
4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone has been used extensively in scientific research as a tool for investigating various biological processes. This compound has been found to inhibit the activity of several enzymes and proteins, including the proteasome, JNK, and p38 MAPK. As a result, 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone has been used to study the role of these proteins in a variety of cellular processes, including apoptosis, inflammation, and cancer.
Propiedades
Fórmula molecular |
C4H4ClN3O2 |
|---|---|
Peso molecular |
161.55 g/mol |
Nombre IUPAC |
5-chloro-4-(hydroxyamino)-1H-pyridazin-6-one |
InChI |
InChI=1S/C4H4ClN3O2/c5-3-2(8-10)1-6-7-4(3)9/h1,10H,(H2,7,8,9) |
Clave InChI |
NGNYUVPNBAQMFQ-UHFFFAOYSA-N |
SMILES |
C1=NNC(=O)C(=C1NO)Cl |
SMILES canónico |
C1=NNC(=O)C(=C1NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B286229.png)
![3-Isopropyl-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B286230.png)
![Ethyl 4-[5-({2,5-dioxo-1-[2-oxo-2-(4-toluidino)ethyl]imidazolidin-4-ylidene}methyl)-2-furyl]benzoate](/img/structure/B286232.png)
![ethyl (2-chloro-4-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)acetate](/img/structure/B286233.png)
![5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-isopropyl-1,3-thiazolidine-2,4-dione](/img/structure/B286234.png)

![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-isopropyl-1,3-thiazolidine-2,4-dione](/img/structure/B286239.png)
![4-{5-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzonitrile](/img/structure/B286240.png)
![3-Isopropyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B286243.png)
![(5E)-1-(3-fluorophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286244.png)
![2-{4-[4-({5-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,5-dioxo-1-imidazolidinyl}-N-(4-methylphenyl)acetamide](/img/structure/B286246.png)
![(5E)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286248.png)
![2-[4-(2-furylmethylene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B286249.png)
![2-[4-(4-isopropylbenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-methylphenyl)acetamide](/img/structure/B286252.png)